molecular formula C7H13FO B12982480 2-Fluoro-2-methylcyclohexan-1-ol

2-Fluoro-2-methylcyclohexan-1-ol

Cat. No.: B12982480
M. Wt: 132.18 g/mol
InChI Key: CMASZGHZLIRSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-methylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a fluorine atom and a methyl group at the second carbon, and a hydroxyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-methylcyclohexan-1-ol typically involves the fluorination of 2-methylcyclohexanone followed by reduction. One common method is the reaction of 2-methylcyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 2-fluoro-2-methylcyclohexanone is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-fluoro-2-methylcyclohexanone.

    Reduction: The compound can be reduced to form 2-fluoro-2-methylcyclohexane.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: 2-Fluoro-2-methylcyclohexanone.

    Reduction: 2-Fluoro-2-methylcyclohexane.

    Substitution: Products depend on the substituent introduced, such as 2-iodo-2-methylcyclohexan-1-ol.

Scientific Research Applications

2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylcyclohexan-1-ol involves interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexan-1-ol: Lacks the fluorine atom, resulting in different chemical properties.

    2-Fluorocyclohexan-1-ol: Lacks the methyl group, affecting its steric and electronic properties.

    2-Fluoro-2-methylcyclohexane: Lacks the hydroxyl group, leading to different reactivity and applications.

Uniqueness

2-Fluoro-2-methylcyclohexan-1-ol is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

2-fluoro-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3

InChI Key

CMASZGHZLIRSAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.